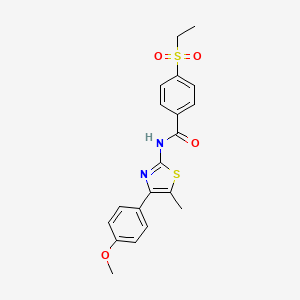
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases, including cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O4S2 with a molecular weight of approximately 420.51 g/mol. The structure features a thiazole ring that contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 420.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898406-04-7 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The thiazole moiety is known to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Potential Mechanisms:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 family proteins, which are crucial for regulating cell death.
- Antimicrobial Effects : Thiazole derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Biological Activity Studies
Research has demonstrated that thiazole derivatives, including this compound, possess significant antitumor and antimicrobial activities.
Antitumor Activity
Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 10 µM against various cancer cell lines, indicating potent cytotoxic effects. The presence of electron-donating groups like methoxy enhances their activity by increasing lipophilicity and facilitating cellular uptake .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit comparable activity to standard antibiotics like norfloxacin. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating a series of thiazole derivatives, one compound demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value less than that of doxorubicin, suggesting a promising therapeutic profile .
- Antimicrobial Potential : Another research highlighted that thiazole compounds exhibited potent activity against Staphylococcus epidermidis, showcasing their potential as new antimicrobial agents .
- Mechanistic Insights : Molecular dynamics simulations have suggested that certain thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which may explain their efficacy in disrupting cellular functions .
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMTUBVZQGUFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














